Product packaging for 1-(2-Aminophenyl)piperidine-2,6-dione(Cat. No.:)

1-(2-Aminophenyl)piperidine-2,6-dione

Cat. No.: B12051767
M. Wt: 204.22 g/mol
InChI Key: HEDZIWYAFMLYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminophenyl)piperidine-2,6-dione is a high-purity chemical compound offered for research and development purposes. This molecule features a piperidine-2,6-dione (glutarimide) scaffold linked to an ortho-aminophenyl group, a structural motif present in various biologically active molecules . Compounds based on the piperidine-2,6-dione core are of significant interest in medicinal chemistry and chemical biology . Researchers are exploring such structures as key intermediates in the synthesis of potential therapeutic agents . Specifically, substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds have been investigated for their role in targeting and modulating protein activity, with published research detailing their use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules . The presence of the aromatic amine and the cyclic imide in the same structure provides handles for further chemical modification, making it a versatile building block for developing novel chemical probes and potential drug candidates. This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the safety data sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B12051767 1-(2-Aminophenyl)piperidine-2,6-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(2-aminophenyl)piperidine-2,6-dione

InChI

InChI=1S/C11H12N2O2/c12-8-4-1-2-5-9(8)13-10(14)6-3-7-11(13)15/h1-2,4-5H,3,6-7,12H2

InChI Key

HEDZIWYAFMLYCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2=CC=CC=C2N

Origin of Product

United States

Elucidation of Biological Mechanisms and Pharmacological Target Research

Broad Spectrum Biological Activities Associated with Piperidine-2,6-dione Scaffolds

The piperidine-2,6-dione ring system is a core component of numerous compounds exhibiting significant biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govacs.orgnih.gov This heterocyclic moiety is found in many pharmaceuticals and natural alkaloids. nih.govchemrxiv.org

Anticancer Activity: The piperidine-2,6-dione fragment is recognized as a potent leading unit for the design of novel anticancer agents. nih.gov Derivatives have shown powerful antiproliferative activity against various cancer cell lines, including prostate (PC3), gastric (MGC803), and breast (MCF7) cancer cells. nih.govresearchgate.net For instance, certain novel piperidine (B6355638) derivatives demonstrated IC₅₀ values ranging from 0.81 µM to 9.37 µM across different cell lines. nih.gov The anticancer effects are often attributed to mechanisms such as the inhibition of tubulin polymerization and the induction of apoptosis. nih.govresearchgate.net Furthermore, some derivatives have shown efficacy in in-vivo xenograft models with low toxicity. nih.gov

Antimicrobial and Antifungal Activity: Various derivatives of piperidine-2,6-dione and the broader piperidine class have been synthesized and screened for their antimicrobial activities. nih.govnih.gov Studies have demonstrated their effectiveness against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govsigmaaldrich.com Some compounds have exhibited significant inhibitory activity, with certain derivatives being more active than others depending on their specific substitutions. nih.govsigmaaldrich.com For example, in one study, a piperidine derivative showed good activity against Staphylococcus aureus, comparable to the standard drug chloramphenicol. nih.gov Antifungal properties have also been reported against strains like Candida albicans. sigmaaldrich.comresearchgate.net

Anti-inflammatory and Other Activities: The piperidine scaffold is associated with notable anti-inflammatory activity. acs.orgchemrxiv.org Studies on piperidine-2,4,6-trione derivatives, a related class, have shown that the introduction of specific substituents can increase anti-inflammatory effects. acs.org The piperidine ring is also a key feature in compounds developed for central nervous system (CNS) disorders, acting as analgesics and antipsychotics. chemrxiv.orgnih.gov

**3.2. Investigation of Specific Molecular Targets and Pathways of Piperidine-2,6-dione Derivatives

Research into the specific molecular interactions of piperidine-2,6-dione derivatives has revealed their ability to modulate a variety of enzymes, receptors, and proteins, contributing to their diverse pharmacological profiles.

Aromatase Inhibition: Piperidine-2,6-dione derivatives have been extensively investigated as inhibitors of aromatase, a key enzyme in estrogen biosynthesis and a target for hormone-dependent breast cancer treatment. acs.orgdrugbank.com Compounds such as 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (pyridoglutethimide) have been shown to effectively suppress plasma oestradiol levels in patients. nih.govnih.gov Structure-activity relationship studies on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones revealed that the size of the alkyl group significantly influences inhibitory potency. drugbank.com For example, one derivative with an isopentyl group was found to be 93-fold more potent at inhibiting human placental aromatase than aminoglutethimide. drugbank.com

Table 1: Aromatase Inhibition by 3-Alkyl-3-(4-aminophenyl)piperidine-2,6-dione Derivatives

Compound Alkyl Group Aromatase Inhibition (Relative to Aminoglutethimide)
n-Propyl Stronger Inhibition
n-Butyl Stronger Inhibition
Isobutyl Stronger Inhibition
Isopentyl 93-fold Stronger Inhibition
n-Hexyl Stronger Inhibition
n-Heptyl Stronger Inhibition

Data sourced from a study on human placental aromatase inhibition. drugbank.com

Cholinesterase Inhibition: The piperidine scaffold is a key component in the design of cholinesterase inhibitors, which are crucial for treating Alzheimer's disease. inca.gov.brnih.gov Donepezil, a well-known acetylcholinesterase (AChE) inhibitor, features a benzyl (B1604629) piperidine moiety that binds to the catalytic anionic site of the enzyme. nih.gov Research has shown that N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with experimental Kᵢ values of 0.058 µM and 6.95 µM, respectively. mdpi.com The structural features of the piperidine ring and its substituents are critical for potent inhibitory activity. inca.gov.brnih.gov

Kinase Inhibition (ALK/ROS1): Piperidine derivatives have been successfully developed as potent inhibitors of oncogenic kinases like Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), which are drivers in various cancers, including non-small cell lung cancer. mdpi.comnih.gov Crizotinib, the first approved dual ALK/ROS1 inhibitor, contains a piperidine moiety. mdpi.com More advanced inhibitors like PF-06463922, which also feature a piperidine-like core, have demonstrated superior potency against clinically acquired ALK resistance mutations. nih.gov The piperidine ring in these inhibitors is often crucial for achieving the desired pharmacological properties and for chiral optimization in their synthesis. mdpi.com

The piperidine-2,6-dione scaffold and its close relatives are integral to the development of ligands targeting dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in numerous neuropsychiatric disorders. nih.govnih.gov

Dopamine and Serotonin Receptor Activity: Derivatives of piperidine-2,6-dione have been synthesized as multi-receptor atypical antipsychotics, exhibiting high affinity for dopamine D₂, D₃ and serotonin 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors. nih.gov For example, the compound 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione demonstrated this unique pharmacological profile. nih.gov The combination of D₂ antagonism and 5-HT₂ₐ antagonism is a key strategy for improving symptoms of schizophrenia with fewer side effects. nih.gov Extensive research has focused on arylpiperazine derivatives linked to various heterocyclic systems, including those containing piperidine, to modulate these receptors. nih.govnih.gov

Table 2: Receptor Binding Affinity of a Piperidine-2,6-dione Derivative

Receptor Target Binding Affinity (Kᵢ, nM)
Dopamine D₂ High Affinity
Dopamine D₃ High Affinity
Serotonin 5-HT₁ₐ High Affinity
Serotonin 5-HT₂ₐ High Affinity
Serotonin 5-HT₂C High Affinity
Histamine H₁ Low Affinity

Data for compound 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione. nih.gov

The piperidine-2,6-dione moiety is famously recognized as a molecular glue, capable of inducing or stabilizing protein-protein interactions. This property is central to its use in targeted protein degradation technologies.

Cereblon (CRBN) Ligands and PROTACs: The glutarimide (B196013) ring of piperidine-2,6-dione is the minimal binding moiety for Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. google.comnih.gov This interaction is exploited by immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs. By binding to CRBN, these molecules can recruit new substrate proteins (neo-substrates) for ubiquitination and subsequent degradation by the proteasome. google.comnih.gov This mechanism has been harnessed to develop Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that link a CRBN ligand (like a piperidine-2,6-dione derivative) to a ligand for a target protein, thereby inducing the target's degradation. medchemexpress.com Analogs such as 3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione are used as building blocks in the development of PROTACs. medchemexpress.com

IKZF2/IKZF4 Modulation: The transcription factor Ikaros Family Zinc Finger 2 (IKZF2, also known as Helios) is a critical regulator of regulatory T cell (Treg) stability and function. researchgate.netresearchgate.net Targeting IKZF2 for degradation is a promising strategy for cancer immunotherapy. Recently, a selective molecular glue degrader of IKZF2, NVP-DKY709, was developed. researchgate.net This compound utilizes a piperidine-2,6-dione core to bind to CRBN and selectively recruits IKZF2 for degradation, sparing the related proteins IKZF1 and IKZF3. researchgate.net The selectivity is achieved through specific interactions, such as a CH−π interaction between the piperidine group of the degrader and a histidine residue in IKZF2, an interaction that is sterically hindered in IKZF1. researchgate.net Treatment with these degraders can reduce the suppressive activity of Treg cells. researchgate.netresearchgate.net

While the primary mechanisms for many piperidine-2,6-dione derivatives involve protein targets, the broader piperidine class has also been studied for its interactions with nucleic acids. For example, piperidine itself is used in chemical degradation reactions for DNA sequencing. wikipedia.org In the context of anticancer drugs, platinum complexes incorporating a piperidine ligand have been examined for their DNA binding properties. nih.gov Studies on cis-[PtCl₂(NH₃)(piperidine)] showed that while the piperidine ligand reduces the cytotoxicity compared to cisplatin, it does not fundamentally alter the DNA binding mode, which involves the formation of cross-links. nih.gov The reduced cytotoxicity was partially attributed to a lower affinity of high mobility group proteins for the DNA adducts formed by the piperidine-containing complex. nih.gov Direct DNA intercalation as a primary mechanism for piperidine-2,6-dione derivatives is less commonly reported, with research focusing more on their protein-modulating activities.

Cellular and Subcellular Effects of 1-(2-Aminophenyl)piperidine-2,6-dione Derivatives

While specific studies detailing the cellular and subcellular effects of this compound are limited in publicly available literature, the effects of closely related aminophenyl piperidine-2,6-dione derivatives can be inferred from their molecular targeting activities.

Derivatives of 3-(4-aminophenyl)piperidine-2,6-dione (B3058846), acting as aromatase inhibitors, would primarily exert their effects in estrogen-responsive cells. drugbank.com Their main cellular action would be the reduction of local estrogen synthesis, leading to decreased activation of estrogen receptors in the nucleus. This would result in the downregulation of estrogen-dependent gene expression, ultimately inhibiting the proliferation of hormone-dependent cancer cells. drugbank.com

In the context of targeted protein degradation, derivatives like 3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione function at the subcellular level by engaging the CRL4-CRBN E3 ligase complex in the cytoplasm and nucleus. medchemexpress.com When part of a PROTAC, they facilitate the ubiquitination of the target protein, marking it for degradation by the 26S proteasome, a large protein complex responsible for protein turnover. google.com Similarly, IKZF2 degraders containing the piperidine-2,6-dione scaffold induce the selective degradation of the IKZF2 transcription factor within the nucleus of regulatory T cells, altering their gene expression profile and reducing their immunosuppressive function. researchgate.netresearchgate.net

Impact on Cell Proliferation and Angiogenesis

There is no available scientific literature that investigates the effect of this compound on cell proliferation or angiogenesis. Consequently, no research findings or data tables on this topic can be provided.

Apoptosis and Autophagy Induction Mechanisms in Cellular Models

There is no available scientific literature that explores the mechanisms by which this compound might induce apoptosis or autophagy in cellular models. As a result, no detailed research findings or data tables on these mechanisms can be presented.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Systematic Variation of Substituents on the Piperidine-2,6-dione Ring and its Influence on Biological Activity

The piperidine-2,6-dione ring, also known as a glutarimide (B196013) ring, is a critical pharmacophore in many biologically active compounds. Modifications to this ring system in analogues of 1-(2-Aminophenyl)piperidine-2,6-dione have demonstrated a significant impact on their biological profiles.

Systematic variations have shown that the introduction of substituents on the piperidine-2,6-dione ring can modulate potency and selectivity. For instance, in related series of piperidine (B6355638) derivatives, the introduction of unsaturation into the piperidine ring has been shown to lead to a notable increase in potency. dndi.org This suggests that a more rigid conformation may be favorable for binding to its biological target.

Interactive Table: Influence of Piperidine-2,6-dione Ring Substitutions on Biological Activity (Illustrative)

Substituent at C3 Substituent at C4 Substituent at C5 Observed Trend in Biological Activity
HHHBaseline activity
AlkylHHMay increase or decrease activity depending on size and lipophilicity
HArylHOften leads to significant changes in potency and selectivity nih.gov
HHAlkylCan influence metabolic stability and pharmacokinetics
Unsaturation (e.g., double bond)HHCan increase potency due to conformational rigidity dndi.org

Influence of Aminophenyl Substitutions on Target Affinity and Selectivity

The 2-aminophenyl group attached to the nitrogen of the piperidine-2,6-dione ring is another key area for structural modification to tune biological activity. The position and electronic nature of substituents on this aromatic ring can profoundly affect target affinity and selectivity.

Research on analogous N-aryl piperidine derivatives has shown a preference for electron-rich aromatic systems for certain biological targets. dndi.org For example, the introduction of electron-donating groups, such as methoxy (B1213986) groups, on the phenyl ring has been associated with maintained or improved activity and better metabolic clearance in some series. dndi.org Conversely, the presence of electron-withdrawing groups, like a cyano group, can lead to a loss of activity. dndi.org

Interactive Table: Impact of Aminophenyl Substitutions on Target Affinity (Illustrative)

Substituent on Phenyl Ring Position Electronic Effect Observed Trend in Target Affinity
None-NeutralBaseline affinity
Methoxy (OCH3)paraElectron-donatingMay increase affinity and improve metabolic stability dndi.org
Fluoro (F)paraElectron-withdrawing (weak)Can improve metabolic stability with modest changes in affinity dndi.org
Cyano (CN)paraElectron-withdrawing (strong)Often leads to a decrease or loss of activity dndi.org
Chloro (Cl)paraElectron-withdrawingCan increase cytotoxicity in some contexts dut.ac.za

Conformational Preferences and Stereoisomerism in Biological Interactions

The three-dimensional structure of this compound is a crucial determinant of its biological activity. The piperidine ring can adopt several conformations, with the chair and twist-boat forms being the most common. nih.gov For N-acylpiperidines, a pseudoallylic strain can dictate a preference for an axial orientation of a 2-substituent. nih.gov In the case of this compound, the N-phenyl group introduces specific conformational constraints. Computational studies on related N-phenylpiperidines suggest that the piperidine ring likely adopts a chair conformation. nih.gov

The orientation of the aminophenyl ring relative to the piperidine-2,6-dione ring is also of significant importance. The rotation around the N-C(aryl) bond can be hindered, potentially leading to atropisomerism if the phenyl ring is appropriately substituted. This restricted rotation, combined with the stereochemistry of the piperidine ring, can result in distinct, stable stereoisomers with potentially different biological activities. Studies on 3,4-disubstituted piperidines have revealed that both cis and trans isomers, as well as their enantiomeric forms, can exhibit markedly different selectivities for biological targets. nih.gov For instance, in one series, the (-)-cis analogues displayed selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, while the (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter. nih.gov

Design Principles for Optimized Biological Activity and Selectivity

Based on the structure-activity and structure-mechanism relationship investigations of this compound and its analogues, several key design principles for optimizing biological activity and selectivity emerge.

A primary principle involves the strategic placement of substituents on the aminophenyl ring to enhance target engagement. A preference for electron-rich substituents on the phenyl ring suggests that moieties capable of favorable electronic and steric interactions can improve potency. dndi.org Furthermore, modifications that enhance metabolic stability without compromising affinity, such as the introduction of fluorine atoms, are a valuable strategy. dndi.org

Another critical design element is the modulation of the piperidine-2,6-dione ring. Introducing conformational rigidity, for example through unsaturation, can be a viable approach to lock the molecule into a more bioactive conformation and thereby increase potency. dndi.org The stereochemistry of any substituents on the piperidine ring must be carefully controlled, as different isomers can have profoundly different biological profiles and selectivities. nih.gov

Finally, a multipronged approach that simultaneously considers the substitution patterns on both the aminophenyl and piperidine-2,6-dione rings, along with their stereochemical relationships, is essential for the rational design of analogues with optimized biological activity and selectivity. nih.govnih.gov The development of synthetic methodologies that allow for the facile and diverse functionalization of the core scaffold is crucial for exploring these design principles effectively. researchgate.net

Computational Chemistry and in Silico Methodologies in Research

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential biological targets and mechanisms of action. The process involves sampling a ligand's conformations within the binding site of a macromolecule and scoring these poses based on binding energy, which predicts the binding affinity.

Although specific molecular docking studies for 1-(2-Aminophenyl)piperidine-2,6-dione are not readily found, research on analogous piperidine-containing compounds illustrates the application of this method. For instance, docking studies on piperidine (B6355638)/piperazine-based compounds have been used to explore their affinity for targets like the sigma-1 receptor (S1R). In such studies, computational models help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the receptor's binding pocket. Similarly, docking has been employed to analyze how 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones bind to various protein targets implicated in cancer, providing insights into their potential anti-proliferative effects. These examples highlight how molecular docking could be applied to this compound to screen for potential protein targets and elucidate its binding mode.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can be used to study the conformational flexibility of a ligand like this compound and the stability of its complex with a biological target.

While MD simulation data for this compound is not available, the methodology has been applied to related structures. For example, MD simulations have been used to investigate the stability of piperidine-based ligands within the binding site of the sigma-1 receptor, revealing the key amino acid residues that maintain the interaction over time. In other contexts, MD simulations have been part of modeling molecular initiating events (MIEs) in adverse outcome pathways, helping to predict ligand-receptor interactions. For this compound, MD simulations could reveal its preferred conformations in a solvent, its ability to cross biological membranes, and the stability of its interactions with a docked protein target, offering a more realistic view of the binding event than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can predict the activity of new, untested compounds.

There are no specific QSAR models reported for this compound in the available literature. However, the development of QSAR models is a common practice in medicinal chemistry. For example, 3D-QSAR studies have been conducted on imidazolidine-2,4-dione derivatives to understand the structural requirements for their inhibitory activity against protein tyrosine phosphatase 1B. These models generate contour maps that indicate where steric bulk, or electropositive/negative charges, might enhance or decrease activity, guiding the design of more potent analogues. A similar QSAR study involving a series of analogues of this compound could be developed to predict its biological activity and guide the synthesis of more effective derivatives.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through structure-based methods (like molecular docking) or ligand-based methods, which use the structure of known active compounds to find others with similar properties.

While it is not documented whether this compound has been part of a virtual screening campaign, this is a primary application for compounds of its nature. For example, multi-stage virtual screening has been used to identify novel small molecule inhibitors of the PD-1/PD-L1 pathway from various compound databases. This process often involves filtering compounds based on physicochemical properties, followed by shape screening, pharmacophore modeling, and molecular docking to narrow down potential hits for experimental validation. Ligand-based approaches, such as similarity searching, use a known active molecule as a template to find new compounds with similar chemical structures and properties, a strategy that could be employed if an active analogue of this compound were discovered.

Physicochemical Property Prediction for Compound Developability Assessment

The assessment of physicochemical properties is a critical step in evaluating the drug-likeness and developability of a compound. These properties, such as molecular weight, lipophilicity (logP), and polar surface area, can be predicted using computational models.

Table 1: Example of Predicted Physicochemical Properties for a Related Isomer, 4-(4-Aminophenyl)piperidine-2,6-dione Note: The following data is for the isomer 4-(4-Aminophenyl)piperidine-2,6-dione and is presented for illustrative purposes, as specific data for this compound was not found.

PropertyPredicted ValueReference
Molecular Weight204.22 g/mol
XLogP3-AA (Lipophilicity)0
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area72.2 Ų
Exact Mass204.089877630 Da

Chemical Biology and Research Applications Beyond Direct Therapeutic Use

Role as Molecular Probes and Chemical Tools for Biological Pathway Elucidation

There is no available scientific literature describing the use of 1-(2-Aminophenyl)piperidine-2,6-dione as a molecular probe or chemical tool for the elucidation of biological pathways. The development of chemical probes based on the piperidine-2,6-dione scaffold has been concentrated on its 3-substituted isomers, which serve as invaluable tools for probing the ubiquitin-proteasome system via their interaction with Cereblon.

Application in Targeted Protein Degrader (PROTAC) and Molecular Glue Development

No published studies or patents indicate that this compound has been utilized in the development of PROTACs or molecular glues. The design of these modalities relies on ligands that can effectively recruit an E3 ubiquitin ligase. For the CRBN ligase, the interaction is critically mediated by compounds with a glutarimide (B196013) moiety, such as thalidomide (B1683933) or lenalidomide (B1683929), which are 3-substituted piperidine-2,6-diones. The structural configuration of this compound does not meet the known binding requirements for CRBN, and it has not been identified as a ligand for other E3 ligases in this context.

Development as Building Blocks for Complex Organic Synthesis

While general synthetic routes to create N-substituted piperidine-2,6-diones exist, for instance, through the reaction of an aniline (B41778) derivative with glutaric anhydride (B1165640), there are no specific examples in the literature where this compound serves as a key building block for the synthesis of more complex molecules or natural products. researchgate.net Research in this area has prioritized the synthesis and elaboration of its more biologically active isomers.

Exploration in Multicomponent Reaction Development and Catalysis

A review of the literature on multicomponent reactions (MCRs) and catalysis did not yield any instances of this compound being used as a reactant, scaffold, or catalyst. While MCRs are a common strategy for the synthesis of various piperidine (B6355638) derivatives, the specific involvement of this compound has not been reported. rsc.org

Emerging Research Directions and Future Perspectives for 1 2 Aminophenyl Piperidine 2,6 Dione

Novel Synthetic Strategies for Enhanced Accessibility and Structural Diversity

The development of efficient and versatile synthetic methods is crucial for exploring the chemical space of 1-(2-Aminophenyl)piperidine-2,6-dione derivatives. Traditional methods are being supplemented and replaced by innovative strategies that offer improved yields, stereoselectivity, and access to a wider range of structural analogs. rsc.orgnih.gov

A common and straightforward approach involves the reaction of a substituted aniline (B41778) derivative, such as 2-aminoaniline, with glutaric anhydride (B1165640). researchgate.net This method typically involves refluxing the reactants in a suitable solvent like toluene, followed by a cyclization step, often facilitated by a reagent like 1,1'-carbonyldiimidazole (B1668759), to form the desired piperidine-2,6-dione ring. researchgate.net

More advanced and practical approaches aim to overcome the limitations of earlier methods. researchgate.net Researchers have developed transition-metal-free conditions for the construction of substituted piperidine-2,6-diones from readily available materials like methyl acetates and acrylamides. researchgate.netresearchgate.net These methods often feature mild reaction conditions, operational simplicity, and tolerance for a wide variety of functional groups, making them suitable for generating large libraries of compounds. researchgate.net One such strategy demonstrated a Michael addition/intramolecular imidation cascade sequence that proved scalable to kilogram production levels. researchgate.net

Other modern synthetic routes being explored for piperidine (B6355638) derivatives include:

Metal-Catalyzed Cyclization: Palladium(II)-catalyzed reactions have been used to achieve 1,3-chirality transfer, enabling the synthesis of specific stereoisomers. ajchem-a.com

Intramolecular Cyclization: Various intramolecular ring-closure techniques, such as the aza-Michael reaction and electrophilic cyclization, are employed to construct the piperidine core. nih.gov

Radical-Mediated Cyclization: The use of radical initiators like triethylborane (B153662) can trigger complex radical cascades to form polysubstituted piperidines. nih.gov

One-Pot Sequential Reactions: To improve efficiency, multi-step sequences are combined into a single pot. For example, a one-pot reaction involving the reduction of an alkyne, reductive ring-opening of an aziridine, and intramolecular reductive amination has been used to produce cis-2,6-disubstituted piperidine alkaloids with high stereoselectivity. rsc.org

Green Chemistry Approaches: The use of water as a solvent and non-toxic catalysts is being investigated to create more environmentally sustainable synthetic pathways. ajchem-a.com

These evolving synthetic methodologies are critical for providing the structural diversity needed to conduct thorough structure-activity relationship (SAR) studies and to develop compounds with optimized properties.

Identification of Undiscovered Biological Targets and Modalities for Piperidine-2,6-dione Derivatives

While initially explored for their central nervous system activities, derivatives of the piperidine-2,6-dione scaffold are now known to interact with a diverse range of biological targets, opening up new therapeutic possibilities. A key area of current research is the identification of novel molecular targets and mechanisms of action.

A significant breakthrough in this area was the discovery that certain glutarimide (B196013) derivatives, which share the piperidine-2,6-dione core, function as molecular glues that bind to the Cereblon (CRBN) E3 ubiquitin ligase complex. google.com This binding event alters the substrate specificity of the E3 ligase, leading to the targeted degradation of specific proteins. This mechanism is the basis for Proteolysis-Targeting Chimeras (PROTACs), where a CRBN-binding ligand is linked to a moiety that binds a target protein, inducing its degradation. google.com Functionalized ligands, such as 3-[(3-aminophenyl)amino]-2,6-piperidinedione, serve as building blocks for creating libraries of these protein degraders. sigmaaldrich.com

Beyond Cereblon, research has implicated piperidine-2,6-dione derivatives in modulating other key cellular pathways, particularly in cancer:

Lactate Dehydrogenase A (LDHA): Certain piperidine-dione derivatives have been identified as inhibitors of LDHA, an enzyme that is often upregulated in highly glycolytic and hypoxic tumors. google.com Targeting LDHA is a promising strategy for developing new anti-cancer agents. google.com

JAK/STAT Pathway: Some piperidine compounds have been shown to kill cancer cells by inhibiting the JAK/STAT protein kinase pathway, which is crucial for transmitting signals related to cell proliferation and survival. nih.gov

NF-κB Pathway: Curcuminoids containing a piperidine ring can target pro-survival mechanisms, including the activation of NF-κB, a well-established mediator of oncogenesis. nih.gov

Dopamine (B1211576) and Serotonin (B10506) Receptors: In the context of antipsychotics, piperidine-2,6-dione derivatives have been synthesized to act as multireceptor agents with high affinity for dopamine D₂ and D₃ receptors, as well as several serotonin (5-HT) receptors. nih.gov

The discovery that (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of the microbial pigment indigoidine (B1217730) also points toward enzymatic pathways as a source for novel biocatalysts to produce these valuable pharmacophores. nih.gov

Advanced Computational Modeling for Mechanism Prediction and Rational Compound Design

Computational chemistry has become an indispensable tool for accelerating the drug discovery process for piperidine-2,6-dione derivatives. These methods provide insights into molecular interactions, predict biological activity, and guide the rational design of new compounds with improved potency and selectivity. openmedicinalchemistryjournal.com

Key computational techniques applied to this chemical class include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For instance, a group-based QSAR (GQSAR) model was developed for piperidine-derived compounds to predict their inhibitory activity against the p53–HDM2 interaction, a critical target in cancer therapy. researchgate.net This model was then used to screen a virtual library of new molecules to identify promising candidates. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. It is widely used to screen virtual libraries and to understand the binding mode of potential drugs. Docking studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones confirmed their ability to bind to various protein targets in hematological cancers, such as multiple myeloma and leukemia. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the analysis of its stability and the specific interactions (like hydrogen bonds and hydrophobic contacts) that maintain the binding. researchgate.net This method was used to further analyze the top-scoring molecules from docking studies to confirm their potential as potent HDM2 inhibitors. researchgate.net

In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov This helps to filter out compounds with poor pharmacokinetic profiles or potential toxicity, saving time and resources. nih.gov

By integrating these computational approaches, researchers can move from identifying a hit compound to designing optimized leads with greater efficiency and a higher probability of success. openmedicinalchemistryjournal.comresearchgate.net

Integration with High-Throughput Screening and Omics Technologies in Chemical Biology

To fully explore the biological potential of this compound and its derivatives, modern chemical biology integrates large-scale screening with comprehensive systems-level analyses.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify those that modulate a specific biological pathway or target. nih.gov HTS campaigns utilize extensive small molecule libraries, which can include FDA-approved drugs, known bioactive compounds, and diverse sets of novel chemical entities. upenn.edu The assays are designed to measure specific endpoints, such as enzyme inhibition, receptor binding, or changes in cell viability. nih.gov For example, an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) screen was used to identify bifunctional compounds that promote the formation of a ternary complex between a target protein (BRD4) and the CRBN/DDB1 ligase, a key step in targeted protein degradation. google.com

Omics technologies provide a global view of the molecular changes within a biological system in response to a compound. nih.gov These technologies include:

Genomics and Transcriptomics: Sequencing-based approaches analyze changes in gene expression (mRNA levels) to understand which cellular pathways are affected by a compound. RNA interference (RNAi) libraries can be used in high-throughput screens to identify which genes are essential for a compound's activity. nih.gov

Proteomics: Mass spectrometry-based proteomics quantifies changes in protein levels and post-translational modifications, offering a direct look at the cellular machinery impacted by a drug. nih.gov

Metabolomics: This technology analyzes the complete set of small-molecule metabolites, providing a functional readout of the cellular metabolic state. nih.gov

By combining HTS to identify active compounds with omics technologies to elucidate their mechanism of action, researchers can build a deep understanding of the biological effects of piperidine-2,6-dione derivatives. This integrated approach is essential for identifying novel targets, understanding off-target effects, and discovering biomarkers for drug efficacy.

Collaborative Research Frameworks for Comprehensive Compound Characterization

The multifaceted nature of modern drug discovery necessitates a move away from siloed research toward integrated, collaborative frameworks. The comprehensive characterization of compounds like this compound requires the convergence of expertise from multiple scientific disciplines.

A successful research framework involves a cyclical and iterative process integrating the following areas:

Synthetic Chemistry: Organic and medicinal chemists design and execute novel synthetic routes to produce diverse libraries of piperidine-2,6-dione analogs. researchgate.netajchem-a.com

Computational Modeling: Computational chemists use modeling and simulation to prioritize synthetic targets, predict activity, and rationalize structure-activity relationships. researchgate.net

High-Throughput Screening (HTS): Specialized HTS core facilities screen these compound libraries against various biological assays to identify initial "hits." nih.govupenn.edu

Chemical and Systems Biology: Biologists and chemical biologists use a range of "omics" and other advanced analytical techniques to validate targets, elucidate mechanisms of action, and understand the systems-level impact of the compounds. google.comnih.gov

This interdisciplinary approach requires close collaboration between academic research labs, pharmaceutical industry partners, and specialized core facilities. Such frameworks facilitate the seamless flow of materials (compound libraries) and data (screening results, omics data, computational models) between different teams. By bringing together diverse expertise, these collaborative models can overcome the complex challenges of drug discovery and accelerate the translation of promising compounds like this compound derivatives from laboratory curiosities to potential therapeutics.

Q & A

Q. What methodological approaches are recommended for synthesizing 1-(2-Aminophenyl)piperidine-2,6-dione with high purity?

Synthesis typically involves multi-step reactions, including amine coupling, cyclization, and purification. Key considerations:

  • Intermediate Formation : Use anhydrides or acyl chlorides for amide bond formation, ensuring stoichiometric control to minimize side products.
  • Cyclization : Optimize reaction temperature and solvent polarity (e.g., DMF or THF) to favor intramolecular ring closure.
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the final compound.
    Reference chemical engineering principles for reactor design and process control to ensure reproducibility .

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Factorial design systematically tests variables (e.g., temperature, catalyst concentration, reaction time) to identify optimal conditions:

FactorLow LevelHigh Level
Temperature60°C100°C
Catalyst0.5 mol%2.0 mol%
Time6 hrs24 hrs
Analyze yield and purity via ANOVA to determine significant interactions. For example, higher temperatures may accelerate cyclization but increase byproduct formation .

Q. What analytical techniques are suitable for characterizing this compound?

  • Structural Confirmation : X-ray crystallography (for single crystals) or NMR (¹H/¹³C) to verify piperidine ring geometry and substituent positions .
  • Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic transitions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store away from ignition sources due to potential combustion hazards .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its biological activity, and what methods differentiate them?

Polymorphs can alter solubility, bioavailability, and receptor binding. Characterization methods:

  • X-ray Powder Diffraction (XRPD) : Distinguishes crystal lattice arrangements.
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and stability under varying humidity.
  • Dissolution Testing : Compares dissolution rates in simulated biological fluids.
    For example, a metastable polymorph may exhibit faster dissolution but lower thermal stability .

Q. What computational models predict the reactivity or ligand-receptor interactions of this compound?

  • Density Functional Theory (DFT) : Models electronic properties and reaction pathways (e.g., nucleophilic attack on the piperidine ring).
  • Molecular Dynamics (MD) : Simulates binding affinities to biological targets (e.g., enzymes or receptors).
  • COMSOL Multiphysics : Integrates fluid dynamics and reaction kinetics for reactor-scale simulations .

Q. How can AI-driven tools enhance experimental design for studying this compound’s properties?

  • Automated High-Throughput Screening (HTS) : AI algorithms analyze reaction outcomes to prioritize optimal conditions.
  • Real-Time Process Control : Machine learning adjusts parameters (e.g., pH, flow rates) during continuous synthesis.
  • Predictive Modeling : Neural networks forecast crystallization behavior or toxicity profiles using historical data .

Q. What strategies resolve contradictions in mechanistic data for this compound’s biological activity?

  • Multi-Omics Integration : Correlate transcriptomic, proteomic, and metabolomic datasets to identify consensus pathways.
  • Orthogonal Assays : Validate findings using disparate methods (e.g., enzymatic assays vs. cellular viability tests).
  • Dose-Response Studies : Test concentration-dependent effects to differentiate primary targets from off-target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.